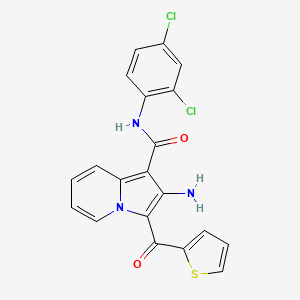
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2S and its molecular weight is 430.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that exhibits various biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H19Cl2N3O2S and a molecular weight of 421.5 g/mol. The presence of the indolizine core and thiophene-2-carbonyl group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2N3O2S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 898433-94-8 |
Antimicrobial Activity
Research indicates that compounds containing the indolizine structure often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
A study highlighted that derivatives with similar moieties demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating enhanced efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Indolizine derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and death .
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The observed IC50 value was notably lower than that of conventional chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors that play roles in pain and inflammation.
- Signal Transduction Pathways : The compound has been shown to affect pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.
Propiedades
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-11-6-7-13(12(22)10-11)24-20(27)16-14-4-1-2-8-25(14)18(17(16)23)19(26)15-5-3-9-28-15/h1-10H,23H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZXRKNRAWAYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














